![molecular formula C9H15Br B2538605 2-(2-Bromoethyl)bicyclo[2.2.1]heptane CAS No. 131665-74-2](/img/structure/B2538605.png)

2-(2-Bromoethyl)bicyclo[2.2.1]heptane

カタログ番号 B2538605

CAS番号:

131665-74-2

分子量: 203.123

InChIキー: ULEUMUYIYXETME-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

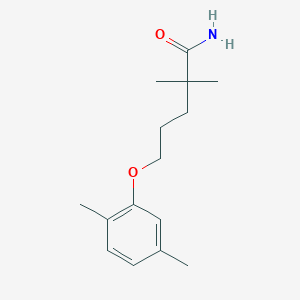

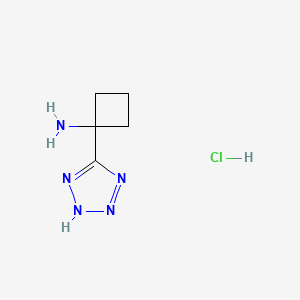

“2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 131665-74-2 . It has a molecular weight of 203.12 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 . This indicates the compound’s molecular structure. Physical And Chemical Properties Analysis

“2-(2-Bromoethyl)bicyclo[2.2.1]heptane” is a liquid . The storage temperature is 4 degrees Celsius .科学的研究の応用

Organic Synthesis and Chemical Reactions

- Applications :

- Cyclopentane Precursor : BBH serves as a precursor for cyclopentane derivatives. Researchers have used it to synthesize various cyclopentanoid compounds, which find applications in natural product synthesis and medicinal chemistry .

- Formal [4 + 2] Cycloaddition : BBH can participate in asymmetric formal [4 + 2] cycloaddition reactions. These reactions allow rapid access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. These carboxylates have potential applications in drug discovery and materials science .

Rocket Propellant Research

- Genotoxic Effect : Studies using Escherichia coli lux-biosensors have revealed that BBH not only causes DNA damage (leading to the SOS-response) but also exerts oxidative effects on cells. Understanding these effects is crucial for safe and efficient rocket propulsion systems .

Stereochemical Analysis

- NMR Spectroscopy : Researchers have employed C-13 NMR spectroscopy to analyze the stereochemistry of BBH. The nomenclature for this system is straightforward, with terms like “exo” and “endo” referring to substituent orientations relative to the seven-membered ring. Unusual dihedral angles are observed, cautioning against direct extrapolation to other systems .

Materials Science and Organometallic Chemistry

- Functionalization : Researchers have explored intramolecular functionalization of BBH to access cyclopentanoid derivatives, which could find applications beyond organic synthesis .

Chemical Education and Reference Compounds

Safety and Hazards

特性

IUPAC Name |

2-(2-bromoethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEUMUYIYXETME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)bicyclo[2.2.1]heptane | |

CAS RN |

131665-74-2 | |

| Record name | 2-(2-bromoethyl)bicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

2-Bicylco[2.2.1]hept-2-yl-ethanol (13.0 g, 93 mmol) was dissolved in acetonitrile (200 mL) and treated with dibromotriphenylphosphorane (47.0 g, 0.11 mol). After 1.5 hours the mixture was quenched with water (10 mL), diluted with diethyl ether (400 mL), and washed with water (2×400 mL). The organic phase was dried (MgSO4) and concentrated to yield an oil. The product was passed through a pad of silica gel to yield 2-(2-bromo-ethyl)-bicyclo[2.2.1]heptane as a colorless oil (18 g, 95%). 1H NMR (CDCl3, 300 MHz) δ 3.37 (t, 7.4 Hz, 2 H), 2.22 (m, 1 H), 1.97 (m, 1 H), 1.86 (m, 1 H), 1.7-1.4 (m, 5 H), 1.3-0.9 (m, 5 H); MS (FAB) m/z 203 (MH+).

Yield

95%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2538534.png)

![Dimethyl (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanedioate](/img/structure/B2538535.png)

![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)

![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)